molecular formula C37H38O20 B1640401 quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside CAS No. 448948-20-7

quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside

Cat. No. B1640401
CAS RN: 448948-20-7
M. Wt: 802.7 g/mol
InChI Key: HUHCPMKLCPDUEY-XLXDBILHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside is a flavonoid compound . It has a molecular weight of 802.7 and a molecular formula of C37H38O20 . It is a type of flavonoid and is yellow in color .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 802.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The predicted boiling point is 1141.6±65.0 °C and the predicted density is 1.76±0.1 g/cm3 .

Scientific Research Applications

Neuroprotective Properties

A significant neuroprotective activity has been identified in quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside, derived from the medicinal plant Hedoytis diffusa. This compound showed potential in protecting rat cortical cells from damage caused by L-glutamate (Y. Kim, E. Park, J. Kim, Y. Kim, S. Kim, Y. Y. Kim, 2001).

Purification and Structure Elucidation

Research on Hedyotis diffusa Willd has led to the isolation and purification of this compound, along with other flavonoid glycosides. These compounds were purified using high-speed counter-current chromatography, and their structures were confirmed by MS, 1H NMR, and 13C NMR analysis (Qing-fa Tang, Chun-hua Yang, Feilong Chen, Xuefeng Xin, Yongchang Zeng, 2011).

Cardiovascular Health Benefits

Quercetin derivatives, including this compound isolated from Lens culinaris Medik, have demonstrated anticoagulant properties and antioxidant activity. These compounds showed potential in improving cardiovascular health by modulating blood platelet functions (Agata Rolnik, J. Żuchowski, A. Stochmal, B. Olas, 2020).

Cytotoxic Activity

The compound was also identified in Suaeda maritima, where it exhibited cytotoxic activity against various human tumor cell lines, including MCF7, HCT116, and HEPG2, suggesting its potential use in cancer research (R. R. Abd El-Latif, R. Mansour, M. Sharaf, A. Farag, 2014).

Anti-inflammatory Activity

Thiscompound has shown anti-inflammatory properties as well. In a study involving the leaves of Acacia pennata, derivatives of quercetin, including this compound, were tested for their inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated significant inhibition, indicating potential use in anti-inflammatory therapies (A. Dongmo, T. Miyamoto, K. Yoshikawa, S. Arihara, M. Lacaille‐Dubois, 2007).

Antioxidant Properties

Additionally, flavonol glycosides including this compound isolated from Aconitum anthora have been studied for their antioxidant activity. These compounds were found to be effective in several in vitro tests, showcasing their potential as antioxidants (C. Mariani, A. Braca, S. Vitalini, N. de Tommasi, F. Visioli, G. Fico, 2008).

Superoxide Inhibition

Research on Persicaria lapathifolia S.F. Gray (Polygonaceae) identified this compound as an inhibitor of superoxide production in human monocytes stimulated by unopsonized zymosan. This suggests its potential application in controlling oxidative stress-related conditions (Y. Kim, D. S. Jang, S. H. Park, J. Yun, B. Min, K. Min, H. K. Lee, 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are the microphthalmia-associated transcription factor (MITF) , a key melanogenic regulatory factor, and melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1) and 2 (TRP-2) . These targets play a crucial role in melanogenesis, the process of melanin production in the skin.

Mode of Action

The compound, also known as CC7, interacts with its targets by upregulating their expression levels . This interaction is facilitated by the upregulation of the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK). Additionally, CC7 upregulates phosphor-protein kinase B (Akt) and Glycogen synthase kinase-3 beta (GSK-3β), which increases the content of β-catenin in the cell cytoplasm .

Biochemical Pathways

The compound affects the MAPKs and Akt/GSK3β/β-Catenin signaling pathways . The upregulation of these pathways leads to an increase in melanin synthesis and tyrosinase activity, promoting melanogenesis .

Result of Action

The result of the compound’s action is an increased melanogenesis effect in B16 cells . This effect is accompanied by stimulated melanin content and intracellular tyrosinase activity . The compound demonstrates a melanogenic-promoting effect without exhibiting cytotoxicity .

Action Environment

Environmental factors such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . These factors could potentially influence the compound’s action, efficacy, and stability. Furthermore, the use of delivery technologies, such as lipid-based carriers, nanoparticles, inclusion complexes, micelles, and conjugate-based encapsulation, has the potential to increase the stability and bioavailability of quercetin and, consequently, its health advantages .

Future Directions

While there is some information available on this compound, more research is needed to fully understand its properties and potential uses. For example, its effects on skin pigment regulation have not been studied in detail .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38O20/c1-51-21-8-14(2-5-18(21)41)3-7-25(44)52-13-24-28(46)30(48)32(50)36(55-24)57-35-31(49)27(45)23(12-38)54-37(35)56-34-29(47)26-20(43)10-16(39)11-22(26)53-33(34)15-4-6-17(40)19(42)9-15/h2-11,23-24,27-28,30-32,35-43,45-46,48-50H,12-13H2,1H3/b7-3+/t23-,24-,27+,28-,30+,31+,32-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHCPMKLCPDUEY-XLXDBILHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 2
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 3
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 4
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 5
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 6
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside

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